

Spectroscopic and Synthetic Profile of N-Acetyl-3-methylthio-aniline: A Technical Guide

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Compound of Interest

Compound Name: **N-Acetyl-3-methylthio-aniline**

Cat. No.: **B185113**

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characteristics and synthetic methodology relevant to **N-Acetyl-3-methylthio-aniline**. Due to the limited availability of published experimental spectroscopic data for **N-Acetyl-3-methylthio-aniline**, this document presents a detailed analysis of its precursor, 3-(methylthio)aniline, to serve as a valuable reference. Furthermore, generalized, yet detailed, experimental protocols for the N-acetylation of aniline derivatives and the acquisition of key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—are provided. These protocols are designed to be readily adaptable for the synthesis and characterization of **N-Acetyl-3-methylthio-aniline** in a laboratory setting. This guide also includes visualizations of the synthetic and analytical workflows to facilitate a clear understanding of the processes involved.

Introduction

N-Acetyl-3-methylthio-aniline is an acetylated derivative of 3-(methylthio)aniline. While specific biological roles or applications for the N-acetylated form are not extensively documented, the parent compound, 3-(methylthio)aniline, serves as a precursor in the synthesis of various organic molecules. Notably, it has been utilized in the creation of phenyl azobenzene sulfonamide derivatives, which have been investigated for their potential as selective COX-2 inhibitors, suggesting a possible application in anti-inflammatory drug

discovery. The acetylation of the amino group is a common strategy in medicinal chemistry to modify the pharmacokinetic and pharmacodynamic properties of a compound. Therefore, a thorough understanding of the spectroscopic and synthetic profile of **N-Acetyl-3-methylthio-aniline** is valuable for researchers in synthetic chemistry and drug development.

Spectroscopic Data (Reference Compound: 3-(Methylthio)aniline)

As a proxy for the target compound, the spectroscopic data for the parent aniline, 3-(methylthio)aniline, is presented below. These values provide a foundational understanding of the core molecular structure's spectral behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Data for 3-(methylthio)aniline

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
Data not available			

Table 2: ^{13}C NMR Data for 3-(methylthio)aniline

Chemical Shift (δ) ppm	Assignment
Data not available	

Note: Specific, experimentally verified NMR data for 3-(methylthio)aniline was not available in the public domain at the time of this guide's compilation.

Infrared (IR) Spectroscopy

Table 3: IR Absorption Bands for 3-(methylthio)aniline

Wavenumber (cm^{-1})	Intensity	Assignment
Data not available		

Note: While general characteristic bands for anilines and thioethers can be predicted, specific experimental IR spectra for 3-(methylthio)aniline are not readily available.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for 3-(methylthio)aniline

m/z	Relative Intensity (%)	Assignment
139	Data not available	[M] ⁺
Other fragments	Data not available	

Note: The molecular weight of 3-(methylthio)aniline is 139.22 g/mol . The mass spectrum would be expected to show a molecular ion peak at m/z 139.

Experimental Protocols

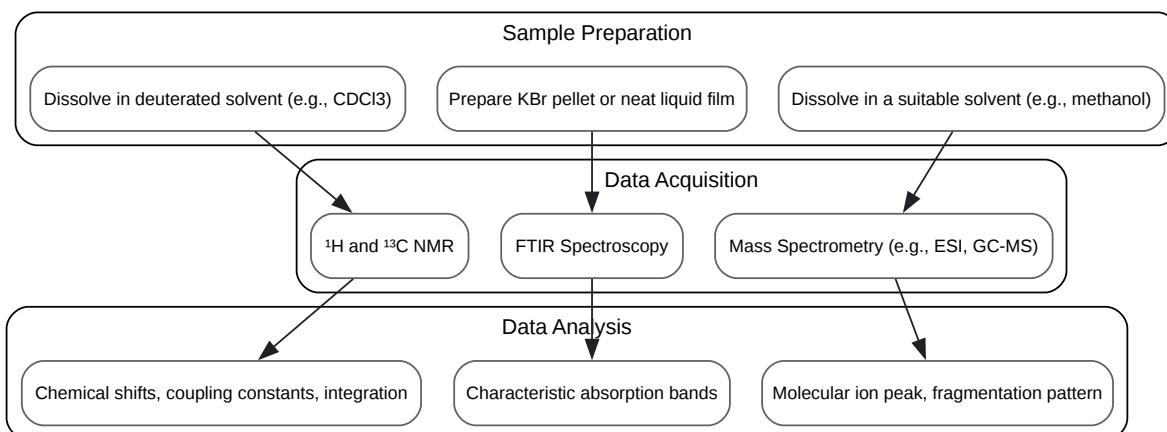
The following sections detail the methodologies for the synthesis of **N-Acetyl-3-methylthio-aniline** and the acquisition of its spectroscopic data.

Synthesis of N-Acetyl-3-methylthio-aniline

This protocol describes a general method for the N-acetylation of an aniline derivative.



Spectroscopic Analysis Workflow



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